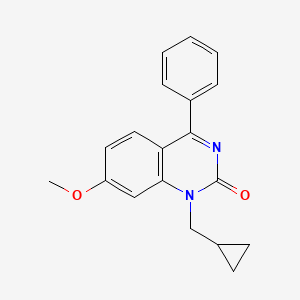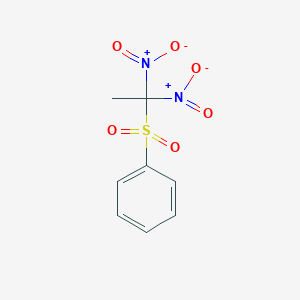
(1,1-Dinitroethanesulfonyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,1-Dinitroethanesulfonyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a 1,1-dinitroethanesulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1,1-Dinitroethanesulfonyl)benzene typically involves the nitration of ethylbenzene followed by sulfonation. The nitration process introduces nitro groups into the ethylbenzene molecule, while the sulfonation step adds a sulfonyl group. The reaction conditions for these steps often require the use of strong acids such as sulfuric acid and nitric acid, along with controlled temperatures to ensure the desired substitution pattern .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: (1,1-Dinitroethanesulfonyl)benzene undergoes various chemical reactions, including:
Electrophilic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Nucleophilic Substitution: The nitro groups on the ethyl chain can be targets for nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate can oxidize the ethyl chain to form carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride can reduce the nitro groups to amines.
Substitution: Halogenating agents like chlorine or bromine can introduce halogen atoms into the benzene ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethyl chain can yield benzoic acid derivatives, while reduction of the nitro groups can produce amines .
Applications De Recherche Scientifique
(1,1-Dinitroethanesulfonyl)benzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (1,1-Dinitroethanesulfonyl)benzene involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the sulfonyl group can engage in nucleophilic or electrophilic interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1,3-Dinitrobenzene: Similar in structure but lacks the sulfonyl group, leading to different reactivity and applications.
Benzenesulfonyl Chloride: Contains a sulfonyl group but lacks the nitro groups, resulting in distinct chemical behavior.
Nitrobenzene: Contains a single nitro group, making it less reactive compared to (1,1-Dinitroethanesulfonyl)benzene.
Uniqueness: this compound’s combination of nitro and sulfonyl groups imparts unique chemical properties, such as enhanced reactivity in both electrophilic and nucleophilic reactions. This makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
58300-64-4 |
|---|---|
Formule moléculaire |
C8H8N2O6S |
Poids moléculaire |
260.23 g/mol |
Nom IUPAC |
1,1-dinitroethylsulfonylbenzene |
InChI |
InChI=1S/C8H8N2O6S/c1-8(9(11)12,10(13)14)17(15,16)7-5-3-2-4-6-7/h2-6H,1H3 |
Clé InChI |
XTLSXVBQIOFPMI-UHFFFAOYSA-N |
SMILES canonique |
CC([N+](=O)[O-])([N+](=O)[O-])S(=O)(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


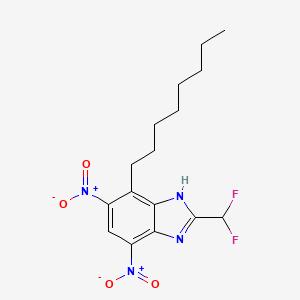
![2-[(E)-propylsulfanyliminomethyl]phenol](/img/structure/B14607979.png)
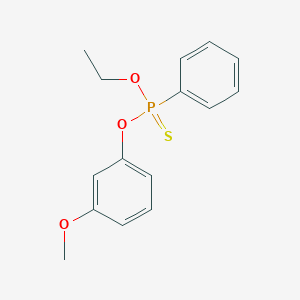



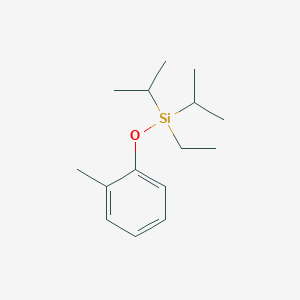
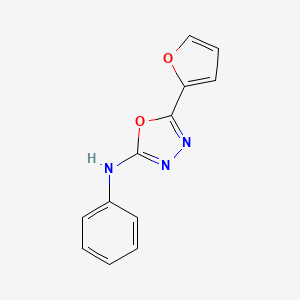
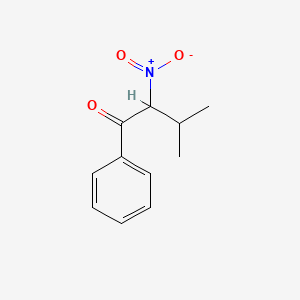
![1,3,5-Trimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14608021.png)
![Pyridine, 2-[[(2,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14608026.png)


